

An In-depth Technical Guide to the Chemical Properties of Boc-D-isoleucine

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Compound of Interest

Compound Name: **Boc-D-isoleucine**

Cat. No.: **B613700**

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of N- α -tert-Butoxycarbonyl-D-isoleucine (**Boc-D-isoleucine**). It includes key identifiers, physicochemical data, and detailed experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for professionals in peptide synthesis and pharmaceutical development, where **Boc-D-isoleucine** is a critical chiral building block.

Core Chemical Properties

Boc-D-isoleucine is a derivative of the essential amino acid D-isoleucine, featuring a tert-butoxycarbonyl (Boc) protecting group on its α -amino group.^[1] This protecting group is crucial in synthetic chemistry, particularly in solid-phase peptide synthesis (SPPS), as it prevents unwanted reactions at the amine terminus while allowing the carboxyl group to be activated for peptide bond formation.^[2] The Boc group is characterized by its stability under various conditions and its straightforward removal under acidic conditions.^[3]

Chemical and Physical Data

The fundamental properties of **Boc-D-isoleucine** are summarized in the tables below. These values are essential for its proper handling, storage, and application in synthetic protocols.

Table 1: Chemical Identifiers for **Boc-D-isoleucine**

Identifier	Value
IUPAC Name	(2R,3R)-2-[(tert-butoxycarbonyl)amino]-3-methylpentanoic acid
Synonyms	Boc-D-Ile-OH, N-Boc-D-isoleucine
CAS Number	55721-65-8 [1] [4] [5]
Molecular Formula	C ₁₁ H ₂₁ NO ₄ [1] [5] [6]
Molecular Weight	231.29 g/mol [5] [6] [7]
PubChem CID	6992552 [6]
MDL Number	MFCD00069989 [1]

Table 2: Physicochemical Properties of **Boc-D-isoleucine**

Property	Value	Conditions
Appearance	White to off-white powder [1]	Ambient
Melting Point	66-73 °C	Data for L-isomer, D-isomer expected to be similar [8]
Boiling Point	~356 °C	Estimated [8]
Optical Rotation	[α] ²⁵ /D = -3.7 ± 1°	c=1 in Methanol [1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. [4] Insoluble in water. [8]	Standard Temperature and Pressure
Storage	0-8°C, Keep in a dark place, Sealed in dry conditions [1] [8]	---

Spectroscopic Data

Spectroscopic analysis is fundamental for confirming the structure and purity of **Boc-D-isoleucine**. The data presented below is for the L-isomer, as detailed spectral assignments for

the D-isomer are less commonly published. The ^1H and ^{13}C NMR and IR spectra of the D-enantiomer are expected to be identical to those of the L-enantiomer.

Table 3: Spectroscopic Data for Boc-isoleucine

Spectroscopy	Peak Assignments (for L-isomer in CDCl_3)
^1H NMR (500 MHz)	δ (ppm): 5.02 (d, 1H, NH), 4.30 (dd, 1H, α -CH), 1.83-1.99 (m, 1H, β -CH), 1.46 (s, 9H, Boc), 1.15-1.54 (m, 2H, γ -CH ₂), 0.98 (d, 3H, γ -CH ₃), 0.94 (t, 3H, δ -CH ₃)[9]
^{13}C NMR (125 MHz)	δ (ppm): 177.2 (C=O, acid), 155.9 (C=O, Boc), 80.2 (C, quat.), 58.0 (α -CH), 37.9 (β -CH), 28.5 (Boc CH ₃), 25.0 (γ -CH ₂), 15.7 (γ -CH ₃), 11.8 (δ -CH ₃)[9]
FT-IR	ν (cm ⁻¹): 3292 (N-H stretch), 2967 (C-H stretch), 1713 (C=O stretch, acid), 1661 (C=O stretch, carbamate)[9]

Experimental Protocols

Detailed methodologies are crucial for the successful application and analysis of **Boc-D-isoleucine** in a research setting.

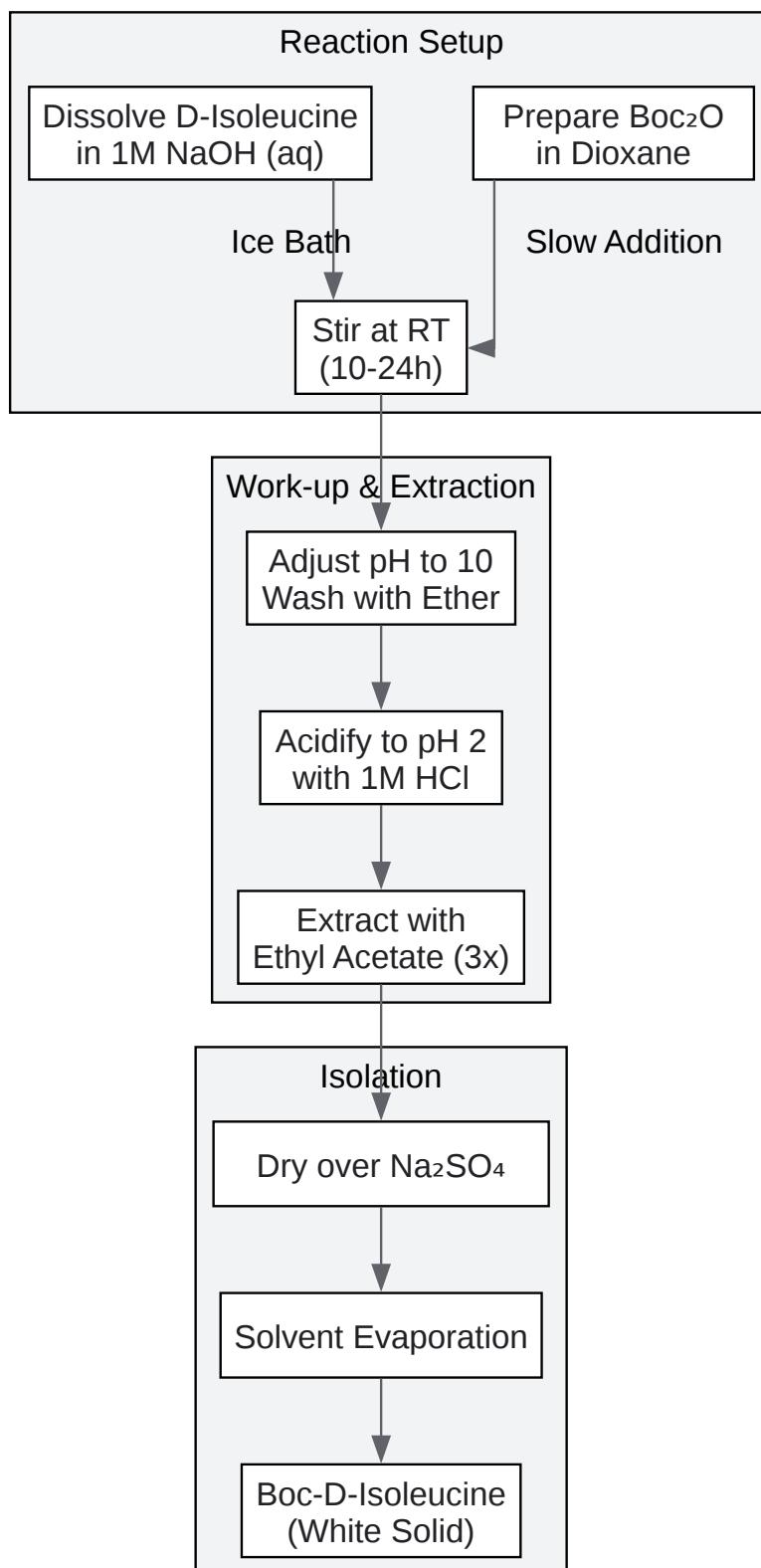
Synthesis of Boc-D-isoleucine

The most common method for synthesizing **Boc-D-isoleucine** involves the reaction of D-isoleucine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[10]

Methodology:

- Dissolution: Dissolve D-isoleucine (1.0 equivalent) in a 1 M NaOH solution and cool the mixture in an ice bath.[9]
- Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.2 equivalents) dissolved in a suitable organic solvent like dioxane or THF.[9][10]

- Reaction: Stir the biphasic mixture vigorously at room temperature for 10-24 hours to ensure complete reaction.[9][10]
- Work-up:
 - Adjust the pH of the reaction mixture to ~10 with 1 M NaOH to ensure the product is in the aqueous phase.[9]
 - Wash the aqueous phase with a non-polar organic solvent like diethyl ether to remove unreacted Boc₂O and other organic impurities.[10]
 - Acidify the aqueous phase to a pH of 2-3 with 1 M HCl while cooling in an ice bath. This will protonate the carboxylate, causing the product to precipitate or become extractable.[9][10]
- Extraction: Extract the acidified aqueous phase multiple times with ethyl acetate.[9][10]
- Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[9]
- Isolation: Remove the solvent under reduced pressure to yield the final product, **Boc-D-isoleucine**, typically as a white solid.[9]

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Caption: Workflow for the synthesis of **Boc-D-isoleucine**.

Solubility Determination

Methodology: Gravimetric Analysis

- Equilibration: Add an excess amount of **Boc-D-isoleucine** to a known volume of the test solvent (e.g., methanol, chloroform) in a sealed vial.[8]
- Saturation: Agitate the mixture at a constant temperature (e.g., 25°C) for 24 hours to ensure the solution is saturated.
- Separation: Centrifuge the sample to pellet the undissolved solid. Carefully withdraw a precise volume of the clear supernatant using a filtered syringe.
- Evaporation: Transfer the supernatant to a pre-weighed vial and evaporate the solvent completely under reduced pressure or a stream of nitrogen.
- Calculation: Weigh the vial containing the dried solute. The difference in mass allows for the calculation of solubility, typically expressed in g/L or mg/mL.[8]

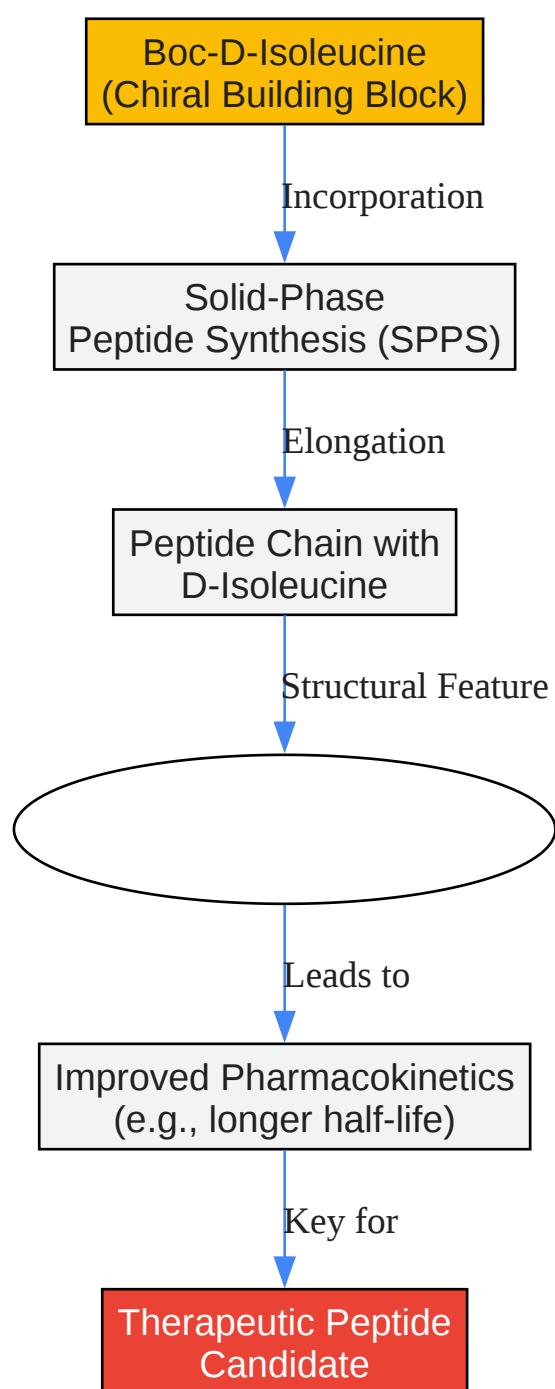
Spectroscopic Analysis

Methodology: NMR Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of **Boc-D-isoleucine** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.[11]
- Data Acquisition:
 - Acquire the ^1H NMR spectrum using standard parameters.
 - Acquire the ^{13}C NMR spectrum, typically with proton decoupling to simplify the spectrum. A greater number of scans is required due to the low natural abundance of the ^{13}C isotope. [11]
- Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to an internal standard like tetramethylsilane (TMS).

Applications in Drug Development

Boc-D-isoleucine is a vital building block in the synthesis of peptides and peptidomimetics.^[1] The incorporation of D-amino acids like D-isoleucine into peptide chains can significantly enhance their metabolic stability by making them resistant to degradation by proteases. This is a key strategy in drug development to improve the pharmacokinetic profile and in vivo efficacy of peptide-based therapeutics.



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Caption: Role of **Boc-D-isoleucine** in therapeutic peptide development.

Safety and Handling

According to safety data sheets, **Boc-D-isoleucine** is not classified as a hazardous substance. [5] However, standard laboratory safety practices should always be observed.

- Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat when handling.[7]
- Inhalation: Avoid inhaling dust. If inhaled, move to fresh air.[5]
- Skin/Eye Contact: In case of contact, wash skin with soap and water, and flush eyes with water as a precaution.[5]
- Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinction. [5]
- Disposal: Dispose of the compound in accordance with local regulations, typically through a licensed disposal company.[5]

This guide provides a detailed overview of the essential chemical properties and handling procedures for **Boc-D-isoleucine**, serving as a foundational resource for its effective use in research and development.

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